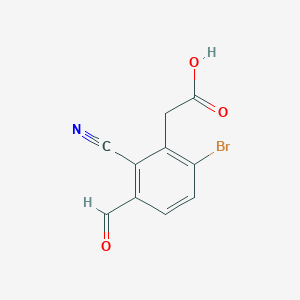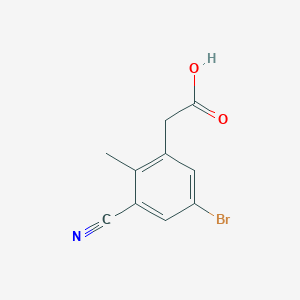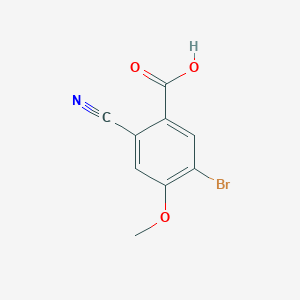
3-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline
Descripción general
Descripción
3-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline is a halogenated aniline derivative with a wide range of applications in the scientific research world. It is a colorless liquid with a boiling point of 165°C and a melting point of -65°C. It is soluble in water, ethanol and ether, and has a molecular weight of 269.02 g/mol. This compound is used in a variety of synthetic reactions, and its reactivity is due to its electron-withdrawing groups. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
3-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of biologically active compounds and as a catalyst in the synthesis of polymers. In addition, it is used in the synthesis of fluorescent dyes, and as a reactant in the synthesis of organic semiconductors.
Mecanismo De Acción
3-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline is an electron-withdrawing group, which means it has an electron-withdrawing effect on the molecules it is attached to. This electron-withdrawing effect gives the molecule a higher reactivity, which makes it useful as a reagent in organic synthesis.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it may have indirect effects due to its reactivity, which could lead to the formation of other compounds with different biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline is its high reactivity, which makes it useful as a reagent in organic synthesis. It is also relatively easy to synthesize, and it is a relatively inexpensive reagent. However, it is a volatile compound, so it must be handled with care in the laboratory.
Direcciones Futuras
The future of 3-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline lies in its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It could also be used as a catalyst in the synthesis of polymers, as a reactant in the synthesis of organic semiconductors, and in the synthesis of fluorescent dyes. Additionally, it could be used as a reagent in the synthesis of biologically active compounds, and as a reactant in the synthesis of organic semiconductors. Finally, it could be used to study the structure-activity relationships of halogenated anilines and their derivatives.
Propiedades
IUPAC Name |
3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-4-2-1-3(8(12,13)14)5(15)6(4)16-7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMIOJISRQROBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182261 | |
| Record name | Benzenamine, 3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805104-25-9 | |
| Record name | Benzenamine, 3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805104-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


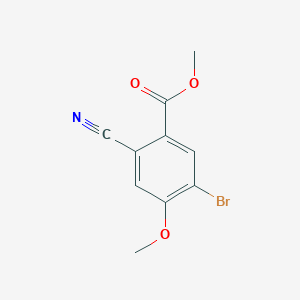

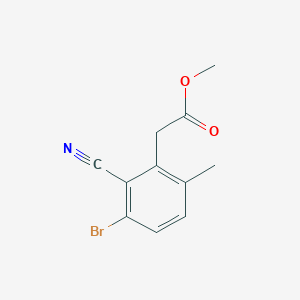
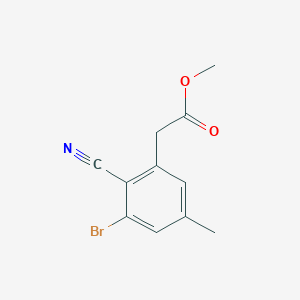

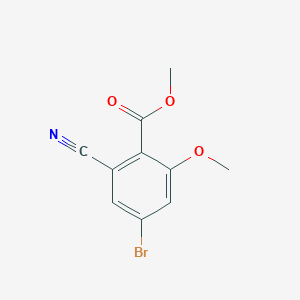
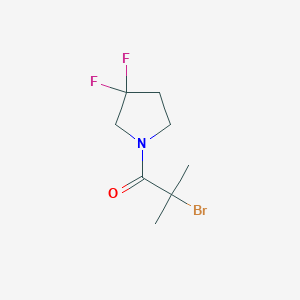
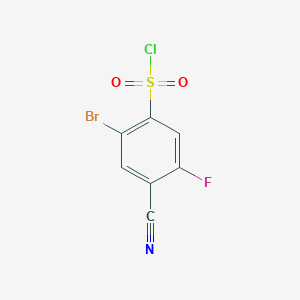
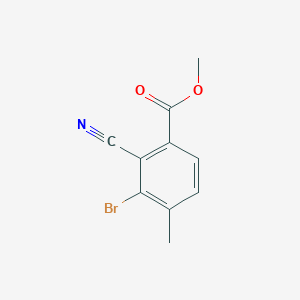
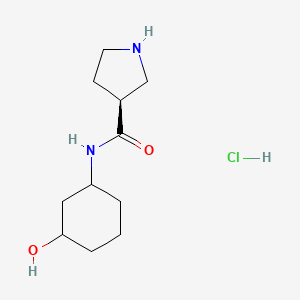
![1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone](/img/structure/B1414128.png)
